2-Oxoticlopidine
Vue d'ensemble
Description
2-Oxoticlopidine is a chemical compound with the molecular formula C14H14ClNOS. It is a metabolite of ticlopidine, a well-known antiplatelet drug. The compound belongs to the class of piperidines and is characterized by the presence of a thieno[3,2-c]pyridin-2-one structure with a chlorophenyl group attached .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxoticlopidine typically involves the oxidation of ticlopidine. The process can be carried out using various oxidizing agents. One common method involves the use of cytochrome P450 enzymes, which facilitate the oxidation of the thiophene ring in ticlopidine to form this compound . The reaction conditions generally include the presence of a suitable solvent and controlled temperature to ensure the desired conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of biocatalysts or chemical oxidants to achieve efficient conversion. The reaction parameters, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity. The product is then purified using standard techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxoticlopidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: The chlorophenyl group in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes and chemical oxidants like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of this compound, as well as substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
2-Oxoticlopidine has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving the metabolism of ticlopidine and related compounds.
Biology: The compound is studied for its role in biological systems, particularly in the context of its metabolic pathways.
Medicine: Research focuses on its pharmacological effects and potential therapeutic applications.
Industry: It is used in the development of new drugs and in the study of drug metabolism and pharmacokinetics
Mécanisme D'action
2-Oxoticlopidine exerts its effects by inhibiting platelet aggregation. The active metabolite of ticlopidine, which includes this compound, prevents the binding of adenosine diphosphate to its platelet receptor. This inhibition impairs the activation of the glycoprotein GPIIb/IIIa complex, thereby reducing platelet aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ticlopidine: The parent compound from which 2-Oxoticlopidine is derived.
Clopidogrel: Another antiplatelet drug with a similar mechanism of action.
Prasugrel: A related compound with enhanced pharmacological properties.
Uniqueness
This compound is unique due to its specific structure and its role as a metabolite of ticlopidine. Its distinct chemical properties and metabolic pathways differentiate it from other similar compounds .
Activité Biologique
2-Oxoticlopidine is a significant metabolite of ticlopidine, a thienopyridine derivative primarily used as an antiplatelet agent. Understanding the biological activity of this compound is essential for elucidating its pharmacological effects and potential therapeutic applications. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Metabolism and Formation
The metabolism of ticlopidine involves multiple cytochrome P450 (CYP) isoforms, primarily CYP1A2, CYP2B6, CYP2C19, and CYP2D6. These enzymes facilitate the conversion of ticlopidine to this compound, which acts as an intermediate metabolite in the formation of active thiol metabolites that exhibit pharmacological effects .
Table 1: Cytochrome P450 Isoforms Involved in Ticlopidine Metabolism
CYP Isoform | Role |
---|---|
CYP1A2 | Initial oxidation of ticlopidine |
CYP2B6 | Significant contributor to 2-oxo formation |
CYP2C19 | Minor role in metabolism |
CYP2D6 | Involved in minor metabolic pathways |
Pharmacological Activity
Research indicates that this compound possesses anti-platelet activity, which is crucial for its therapeutic efficacy. Studies have shown that it inhibits adenosine diphosphate (ADP)-induced platelet aggregation, suggesting its role as an active metabolite in preventing thrombotic events .
Case Study: Anti-Platelet Activity
In vitro studies demonstrated that this compound effectively inhibited platelet aggregation in human platelets. The inhibition was concentration-dependent, with significant effects observed at higher concentrations (up to 100 µM) . This reinforces the notion that the bioactivation of ticlopidine through its metabolites is vital for its clinical efficacy.
The mechanism by which this compound exerts its effects involves covalent modification of platelet receptors, leading to irreversible inhibition of platelet aggregation. This action is mediated by the formation of disulfide bonds between the metabolite and cysteine residues on platelet glycoproteins .
Table 2: Mechanistic Insights into this compound Action
Mechanism | Description |
---|---|
Covalent Modification | Forms disulfide bonds with platelet glycoproteins |
Irreversible Inhibition | Prevents ADP-induced aggregation |
Enzyme Involvement | Requires CYP-mediated metabolism for activation |
Clinical Implications
The anti-platelet properties of this compound have significant clinical implications. It has been shown to reduce the risk of thrombotic events in patients with atherosclerotic diseases. Long-term administration leads to sustained inhibition of platelet function, which is beneficial for patients at risk of cardiovascular events .
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13/h1-4,7,13H,5-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZQIXWGIZIETJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003423 | |
Record name | 5-[(2-Chlorophenyl)methyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601003423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83427-51-4 | |
Record name | Pcr 3787 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083427514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(2-Chlorophenyl)methyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601003423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.